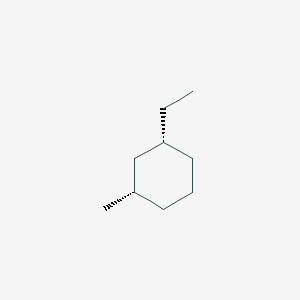

Cyclohexane, 1-ethyl-3-methyl-, cis-

Vue d'ensemble

Description

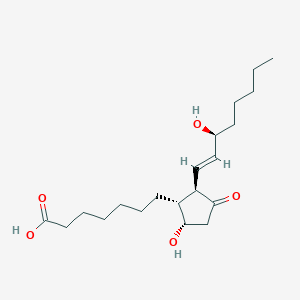

“Cyclohexane, 1-ethyl-3-methyl-, cis-” is a type of cyclohexane, a class of organic compounds found in nature that contain rings of carbon atoms . The IUPAC name for this compound is "(1S,3R)-1-Ethyl-3-methylcyclohexane" . It has a molecular formula of C9H18 .

Synthesis Analysis

The synthesis of substituted cyclohexanes like “Cyclohexane, 1-ethyl-3-methyl-, cis-” involves adding substituents to a cyclohexane ring . The two possible chair conformations created during a ring flip are not equally stable . For example, in the case of methylcyclohexane, the conformation where the methyl group is in the equatorial position is more stable than the axial conformation .Molecular Structure Analysis

The molecular structure of “Cyclohexane, 1-ethyl-3-methyl-, cis-” is characterized by a cyclohexane ring with an ethyl group attached to one carbon atom and a methyl group attached to a different carbon atom . The “cis-” designation indicates that these two substituents are on the same side of the cyclohexane ring .Chemical Reactions Analysis

The chemical reactions involving “Cyclohexane, 1-ethyl-3-methyl-, cis-” are likely to be influenced by the steric interactions between the substituents and the cyclohexane ring . These interactions can affect the stability of the different conformations of the molecule .Physical And Chemical Properties Analysis

“Cyclohexane, 1-ethyl-3-methyl-, cis-” has a molecular weight of 126.2392 . Other physical and chemical properties such as boiling point, vapor pressure, and density would need to be determined experimentally.Applications De Recherche Scientifique

Asymmetrization and Enantiomer Production

- Asymmetrization of cis-3,5-dihydroxy-1-(methoxycarbonyl)cyclohexane and its homologues, including cyclohexane derivatives, has been achieved through lipase-catalyzed processes. This method is effective for producing enantiomerically pure monoacylated derivatives (Zhao et al., 2000).

Photochemical Studies

- Photochemical studies have shown trans-cis isomerization and photodimerization in cyclohexane systems. This includes the study of the trans-cis isomerization of methyl 3-(1- and 2-naphthyl)acrylate and related cyclohexane derivatives (Tanaka et al., 1979).

Catalysis in Organic Synthesis

- Cyclohexane derivatives, including cis-1,2-cyclohexanediol, are utilized as ligands in catalytic systems, notably in copper-catalyzed cross-coupling reactions. These systems have shown high efficiency and versatility in synthesizing various organic compounds, including vinyl sulfides (Kabir et al., 2010).

Mass Spectrometry Analysis

- Cyclohexene derivatives, including cis-4-cyclohexene-1,2-dicarboximide and its N-substituted derivatives, have been analyzed using mass spectrometry. This research provides insights into the mass spectral characteristics of these compounds (Mitchell & Waller, 1970).

Conformational Energy Studies

- The conformational free energy differences in cyclohexane derivatives, such as cis-1-ethyl-4-methylcyclohexane, have been studied to understand their thermodynamic properties. These studies provide valuable information about the molecular behavior of cyclohexane compounds (Booth & Everett, 1980).

Structural and Conformational Analysis

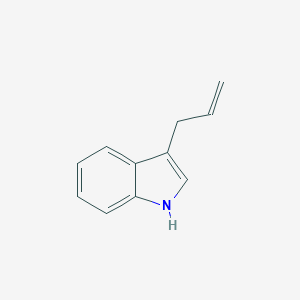

- X-ray crystallography and theoretical calculations have been used to study the structural and conformational aspects of cyclohexane derivatives, including cis- and trans-1-(indol-3-yl)-4-methyl cyclohexane. Such studies contribute to the understanding of conformational preferences and electronic effects in these molecules (Huchet et al., 2016).

Photocyclization Studies

- Photocyclization reactions of cyclohexane derivatives have been examined, providing insights into photochemical processes and mechanisms involved in these compounds. Such studies are significant for understanding light-induced chemical transformations (Bortolus et al., 2004).

Safety And Hazards

Propriétés

IUPAC Name |

(1S,3R)-1-ethyl-3-methylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18/c1-3-9-6-4-5-8(2)7-9/h8-9H,3-7H2,1-2H3/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDDVMPHNQKRNNS-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC(C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CCC[C@H](C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexane, 1-ethyl-3-methyl-, cis- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran](/img/structure/B102416.png)

![3-[(4-Methoxyphenyl)methylidene]pentane-2,4-dione](/img/structure/B102435.png)